6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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Overview
Description
6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the N-methylation of benzomorpholine. This reaction can be carried out by reacting benzomorpholine with formaldehyde or methanol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine: Similar structure but with a methyl group instead of a methoxy group.
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a benzene ring fused with the oxazine ring.
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a nitro group instead of a methoxy group.
Uniqueness
6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O2/c1-11-7-3-2-6-8(10-7)9-4-5-12-6/h2-3H,4-5H2,1H3,(H,9,10) |
InChI Key |
SAPMNFGMAYXXCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)OCCN2 |
Origin of Product |
United States |
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